Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC16533183
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H21NO3 |
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Molecular Weight | 215.29 g/mol |
IUPAC Name | tert-butyl 3-hydroxy-3-propan-2-ylazetidine-1-carboxylate |
Standard InChI | InChI=1S/C11H21NO3/c1-8(2)11(14)6-12(7-11)9(13)15-10(3,4)5/h8,14H,6-7H2,1-5H3 |
Standard InChI Key | RDOIBPGCYKSDFE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1(CN(C1)C(=O)OC(C)(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an azetidine ring—a saturated four-membered nitrogen-containing heterocycle—functionalized at the 3-position with both a hydroxyl (-OH) and an isopropyl (-CH(CH)) group. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the secondary amine, enhancing stability during synthetic manipulations . Key structural parameters include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 215.29 g/mol | |
CAS Number | 1438858-74-2 | |
Density | Not Available | |
Boiling/Melting Points | Not Reported |
The absence of reported thermophysical data underscores the compound’s specialized applications, where such properties are often secondary to reactivity.
Spectroscopic Characterization
Synthetic Methodologies
Traditional Synthesis Routes
The synthesis of Boc-protected azetidine derivatives typically involves multi-step sequences. A representative pathway for tert-butyl 3-hydroxyazetidine-1-carboxylate (a structural analog) begins with 1-benzylazetidin-3-ol, which undergoes hydrogenolysis over Pd/C to remove the benzyl group, followed by Boc protection using di-tert-butyl dicarbonate (BocO) :
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Debenzylation:
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Boc Protection:
For the target compound, introducing the isopropyl group likely occurs prior to Boc protection. One plausible strategy involves:
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Step 1: Alkylation of azetidin-3-one with isopropyl magnesium bromide.
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Step 2: Reduction of the resulting ketone to a secondary alcohol.
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Step 3: Boc protection under standard conditions.
Innovative Approaches Using Continuous Flow Systems
Recent advances highlight the use of microchannel reactors to improve efficiency. For tert-butyl 3-oxoazetidine-1-carboxylate, a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation in a microreactor achieved 92.1% yield with minimal byproducts, compared to 87% in batch processes . Adapting this method for the target compound could involve:
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Oxidation: TEMPO/ system to oxidize a diol intermediate.
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Wittig Reaction: Introducing the isopropyl group via a cyanomethylene phosphonate reagent .
Applications in Pharmaceutical Chemistry
Role in Baricitinib Synthesis
Baricitinib, a Janus kinase (JAK) inhibitor used for rheumatoid arthritis, incorporates a related azetidine moiety. The synthesis of its quaternary heterocyclic intermediates often relies on Boc-protected azetidines. For example, tert-butyl 3-oxoazetidine-1-carboxylate is a precursor to 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, a key baricitinib fragment . The isopropyl variant discussed here could serve as a branching point for introducing alkyl substituents in analogous drug candidates.
Physicochemical Profiling
While experimental data for the target compound are sparse, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) offers comparative insights:
The isopropyl group’s hydrophobicity likely increases LogP relative to the hydroxyethyl analog, impacting bioavailability.
Recent Advances and Future Directions
Green Chemistry Innovations
The shift toward solvent-free or aqueous-phase reactions, as demonstrated in TEMPO-mediated oxidations , aligns with sustainable chemistry goals. Future work could explore:
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Biocatalytic Routes: Enzymatic oxidation of azetidine alcohols.
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Photocatalysis: Visible-light-driven functionalization of the azetidine ring.
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